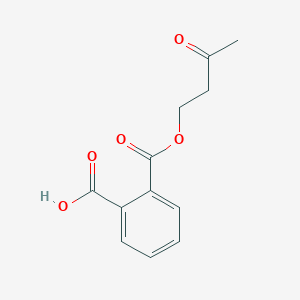

Mono(3-oxobutyl) Phthalate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12O5 |

|---|---|

Molecular Weight |

236.22 g/mol |

IUPAC Name |

2-(3-oxobutoxycarbonyl)benzoic acid |

InChI |

InChI=1S/C12H12O5/c1-8(13)6-7-17-12(16)10-5-3-2-4-9(10)11(14)15/h2-5H,6-7H2,1H3,(H,14,15) |

InChI Key |

KRPHGQSWTJFGQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCOC(=O)C1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation Leading to Mono 3 Oxobutyl Phthalate

Primary Hydrolysis of Parent Phthalate (B1215562) Diesters by Esterases and Lipases

The initial and rate-limiting step in the metabolism of parent phthalate diesters is their hydrolysis into corresponding monoester metabolites. researchgate.netresearchgate.net This reaction is catalyzed by non-specific carboxylesterases and lipases that are broadly distributed throughout the body, including the gastrointestinal tract, liver, kidneys, and blood. epa.govmdpi.com These enzymes cleave one of the two ester bonds of the phthalate diester, releasing an alcohol molecule and forming a phthalate monoester. mdpi.comnih.gov

For instance, Di-n-butyl phthalate (DBP), a primary precursor, is rapidly hydrolyzed to Mono-n-butyl phthalate (MBP) and n-butanol. epa.govinchem.org This hydrolysis is extensive, with the intestinal lumen being a primary site for this conversion due to enzymes secreted by the pancreas. epa.gov Studies have shown that various lipases, including those from microbial sources and mammalian tissues like the liver and pancreas, can efficiently hydrolyze phthalate diesters. core.ac.ukjst.go.jp The efficiency of this hydrolysis can depend on the structure of the phthalate's alkyl chain, with some enzymes showing higher specificity for straight-chain alkyl groups like the butyl group. jst.go.jp This primary metabolic step is crucial as it transforms the relatively inert diester into a more biologically active monoester metabolite. mdpi.commdpi.com

Enzymes involved in this primary hydrolysis are classified as Type I enzymes, which specifically catalyze the cleavage of one ester bond in the phthalate diester. nih.govnih.gov

Secondary Oxidative Metabolism of Monoesters: Mechanisms of Side Chain Oxidation

Following the initial hydrolysis, the resulting phthalate monoester, such as Mono-n-butyl phthalate (MBP), undergoes further Phase I biotransformation. This secondary metabolism primarily involves the oxidation of the aliphatic side chain, leading to the formation of several oxidized metabolites, including Mono(3-oxobutyl) Phthalate. nih.govmedrxiv.org

The oxidation of the butyl side chain of MBP is primarily mediated by the cytochrome P450 (CYP) monooxygenase system. mdpi.comwikipedia.org These enzymes, located mainly in the smooth endoplasmic reticulum of liver and kidney cells, introduce an oxygen atom into the alkyl chain, making it more water-soluble and facilitating further metabolism or excretion. wikipedia.org While the specific CYP isozymes responsible for the formation of this compound are part of a complex system, the CYP4A and CYP4F subfamilies are known to be involved in the omega-oxidation of fatty acids, a similar process. wikipedia.org

The formation of this compound from its precursor monoester involves key oxidative pathways, namely ω-oxidation and β-oxidation.

ω- and ω-1 Oxidation: The initial oxidative attack on the butyl side chain of Mono-n-butyl phthalate (MBP) occurs at the terminal (ω) or sub-terminal (ω-1) carbon atom. wikipedia.org This hydroxylation step is catalyzed by cytochrome P450 enzymes. wikipedia.orgmedsciencegroup.com Oxidation at the ω-1 (C3) position leads to the formation of Mono(3-hydroxybutyl) phthalate (MHBP). cdc.gov

β-Oxidation-like Processes: Following the initial hydroxylation, the secondary alcohol group in MHBP is further oxidized to a ketone by alcohol and aldehyde dehydrogenases. wikipedia.org This results in the formation of the target metabolite, this compound. This sequence of reactions is analogous to steps within the β-oxidation pathway of fatty acids, which also involves hydroxylation and subsequent oxidation of carbon atoms. researchgate.netnih.gov Dicarboxylic acids, which are products of ω-oxidation, are known to be metabolized further via peroxisomal β-oxidation. nih.gov

This multi-step oxidative process highlights the complex enzymatic machinery employed by the body to metabolize phthalate monoesters into various oxidized products.

The primary precursor for this compound is Di-n-butyl phthalate (DBP) . researchgate.net Another significant precursor is Diisobutyl phthalate (DiBP) . novapublishers.com Both DBP and DiBP are first hydrolyzed to their respective monoesters, Mono-n-butyl phthalate (MBP) and Mono-isobutyl phthalate (MiBP). medrxiv.org These monoesters then undergo the secondary oxidative metabolism described previously to form hydroxylated and subsequently oxidized metabolites, including this compound.

While other phthalates can be metabolized through similar pathways, DBP and DiBP are the direct and most significant sources leading to the formation of this compound. It is important to note that Mono-(3-carboxypropyl) phthalate (MCPP), another oxidative metabolite, is a major metabolite of Di-n-octyl phthalate (DnOP) but can also be formed in minor amounts from DBP. researchgate.net

Glucuronidation and Further Conjugation Reactions of this compound

Following its formation through oxidative metabolism, this compound, along with other phthalate monoesters and their oxidized metabolites, can undergo Phase II biotransformation reactions. nih.gov The most significant of these is glucuronidation. nih.govresearchgate.net This process involves the conjugation of the metabolite with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). medrxiv.org

Glucuronidation significantly increases the water solubility of the phthalate metabolites, which facilitates their elimination from the body, primarily through urine. nih.govresearchgate.net This conjugation also generally reduces the biological activity of the metabolites. nih.govnih.gov While specific data on the glucuronidation of this compound is limited, the general pathway for phthalate metabolites is well-established. For instance, a significant portion of Mono-n-butyl phthalate (MBP) is excreted in urine as its glucuronide conjugate. epa.gov It is understood that this pathway is crucial for the detoxification and excretion of many xenobiotics, including phthalate metabolites. confex.com

In Vitro Models for Elucidating Phthalate Biotransformation Kinetics and Pathways

To study the complex metabolic pathways of phthalates without the need for human or animal studies, various in vitro models are employed. These models are crucial for understanding the kinetics and mechanisms of biotransformation.

Commonly used in vitro systems include:

Human Liver Microsomes: These preparations contain a high concentration of cytochrome P450 enzymes and are instrumental in studying Phase I oxidative metabolism. epa.govmdpi.com

Cell Lines: Human cell lines, such as the adrenocortical H295R cells, are used to investigate the metabolic fate and effects of phthalates and their metabolites. mdpi.comnih.gov Adipocyte models like the Simpson-Golabi-Behmel syndrome (SGBS) cell line are also used to study the effects of plasticizers on metabolism. mdpi.com

Tissue Homogenates: Homogenates of various tissues, including the liver, kidney, and intestine, provide a mixture of enzymes present in those organs and can be used to study both Phase I and Phase II reactions. epa.gov

3D Cell Cultures: Three-dimensional testis cell culture systems have been developed to study phthalate metabolism and kinetics, providing a more physiologically relevant model than traditional 2D cultures. nih.gov

Purified Enzymes: Using purified esterases, lipases, or CYP enzymes allows for the detailed characterization of their specific roles in the hydrolysis and oxidation of phthalates. core.ac.uknih.gov

These models allow researchers to identify metabolites, determine the rates of reaction (kinetics), and pinpoint the specific enzymes responsible for each step of the biotransformation process, from the initial hydrolysis of the diester to the final conjugated products. nih.govmdpi.com

Interspecies Differences in Metabolic Efficiencies and Metabolite Profiles

Significant variations in the metabolic processing of Di-n-butyl phthalate (DBP) exist between different species, particularly between rodents (like rats) and humans. These differences influence the relative proportions of various metabolites, including this compound (M3OBP), that are excreted.

Studies comparing the metabolic profiles of DBP have revealed that while the fundamental pathways are similar, the efficiency of these pathways can differ. In both rats and humans, DBP is metabolized to mono-n-butyl phthalate (MBP) and subsequently to oxidative metabolites such as M3OBP, mono-3-hydroxy-n-butyl phthalate (MHBP), and mono-3-carboxypropyl phthalate (MCPP). nih.gov

However, the quantitative distribution of these metabolites in urine shows notable interspecies distinctions. In a study involving a single oral dose of DBP to a human volunteer, the simple monoester, MnBP, was the predominant metabolite, accounting for approximately 84% of the excreted dose. In contrast, the combined side-chain oxidized metabolites, which would include M3OBP, constituted about 8% of the dose. researchgate.netnih.gov This suggests that in humans, the initial hydrolysis to MnBP is the major metabolic step, with a smaller fraction undergoing further oxidation.

Conversely, research in rats has indicated a more extensive oxidative metabolism. Following oral administration of DBP to rats, a significant portion of the dose is excreted as various oxidized products. europa.eu While MnBP is a major metabolite, the proportion of further oxidized metabolites, including M3OBP, appears to be more substantial in rats compared to humans. nih.gov This suggests a higher activity of the enzymes responsible for the secondary oxidation of the MnBP side chain in rats.

These differences in metabolic profiles are critical for the selection of appropriate biomarkers for exposure assessment in different species. While MnBP is a suitable biomarker in both species, the measurement of oxidative metabolites like M3OBP may provide additional insights, particularly in scenarios of high exposure. nih.gov

The following table summarizes the key urinary metabolites of DBP and highlights the general trend of their relative abundance in humans and rats.

| Metabolite | Precursor Compound | General Abundance in Humans | General Abundance in Rats |

| Mono-n-butyl phthalate (MnBP) | Di-n-butyl phthalate (DBP) | Major | Major |

| Mono-3-hydroxy-n-butyl phthalate (MHBP) | Mono-n-butyl phthalate (MnBP) | Minor | Significant |

| This compound (M3OBP) | Mono-3-hydroxy-n-butyl phthalate (MHBP) | Minor | Significant |

| Mono-3-carboxypropyl phthalate (MCPP) | This compound (M3OBP) | Minor | Significant |

Environmental Occurrence and Sources of Precursor Phthalates and Subsequent Mono 3 Oxobutyl Phthalate Formation

Environmental Distribution of Phthalate (B1215562) Diesters Across Various Compartments

Due to extensive use and continuous release, DBP is now a ubiquitous environmental contaminant, detected across all major environmental media. nih.gov

Air: DBP is released into the atmosphere from industrial emissions and volatilization from consumer products. dcceew.gov.auinchem.org Outdoor air concentrations are generally higher in urban and suburban areas compared to rural locations. wikipedia.org In the atmosphere, DBP can exist as a vapor or adsorbed to particulate matter and is subject to removal through rainfall and dry deposition. nih.govinchem.org

Water: DBP enters aquatic systems through industrial and municipal wastewater discharges, runoff from agricultural and urban areas, landfill leachate, and atmospheric deposition. koszalin.plnih.gov It is frequently detected in surface waters, groundwater, and even drinking water. koszalin.pl While only slightly soluble in water, its presence is widespread. nih.govinchem.org

Soil and Sediment: Soil and sediment act as significant sinks for DBP. Contamination occurs via atmospheric deposition, application of sewage sludge as fertilizer, and leachate from landfills. nih.govgreenfacts.org DBP binds strongly to soils and sediments, leading to its accumulation in these compartments. greenfacts.org The degradation of DBP is slower in anaerobic conditions found in deep soil and sediment compared to aerobic environments. inchem.orggreenfacts.org

| Environmental Compartment | Reported Concentration Range | Reference |

|---|---|---|

| Urban Air | 1–6 ng/m³ | nih.gov |

| City Air | 0.03 to 0.06 parts per billion | dcceew.gov.au |

| Surface Water (US & Europe) | 0.01 to 622.9 µg/L | koszalin.pl |

| Surface Water (Asan Lake, Korea) | Not Detected to 2.29 µg/L | elsevierpure.com |

| Drinking Water | 0.1 to 0.5 µg/L | nih.gov |

| Groundwater | Detected at 57 µg/L in one study | nih.gov |

| Urban Runoff | 0.5 to 11 µg/L | nih.gov |

| Sediment (Asan Lake, Korea) | 3.6 to 8973 µg/kg dry weight | elsevierpure.com |

| Sewage Sludge | Can concentrate DBP ~25-fold from water; one report of 966 µg/L | nih.gov |

Migration and Leaching Mechanisms of Phthalates from Manufactured Products

The migration of DBP from consumer and industrial products is a primary pathway for its entry into the environment. As plasticizers, phthalates are physically mixed with the polymer rather than being chemically bonded to it. toxicfreefuture.orgresearchgate.net This weak association allows them to be released over the product's lifespan.

Several factors influence the rate of migration:

Temperature: Higher temperatures increase the rate of leaching. Studies have shown that the release of DBP from microplastics is significantly greater at elevated temperatures. biointerfaceresearch.comresearchgate.net

Contact Medium: The nature of the substance in contact with the plastic affects migration. Fatty or oily substances, such as meats, butter, and dairy products, can significantly increase the leaching of lipophilic compounds like DBP from packaging materials. wikipedia.orgnih.gov

Time: The duration of contact is directly related to the amount of phthalate that can migrate. Studies on food packaging show a rising tendency of DBP migration into products over a storage period of several weeks. researchgate.net

Surface Area-to-Volume Ratio: A higher surface area-to-volume ratio, such as in smaller packaging, can lead to higher concentrations of leached phthalates in the contents. nih.gov

This leaching process contaminates food, beverages, indoor air, and dust, leading to widespread environmental distribution. toxicfreefuture.orgwikipedia.org For example, DBP can migrate from PVC flooring into indoor air and dust, which then serve as sources of exposure. wikipedia.org

Major Environmental Reservoirs and Release Pathways of Phthalate Precursors

Once released, DBP and other precursor phthalates accumulate in several environmental reservoirs.

Landfills and Waste Sites: A significant pathway for DBP release is through leachate from municipal and hazardous waste landfills where plastic products are disposed. wikipedia.orgkoszalin.plnih.gov Dissolved organic compounds in landfills can increase the mobility of DBP. wikipedia.org

Wastewater Treatment Plants (WWTPs): WWTPs receive phthalate-laden water from industrial and domestic sources. While some degradation occurs, WWTPs are not designed to completely remove these compounds. Consequently, DBP is released into surface waters via treated effluent and becomes concentrated in sewage sludge. nih.govresearchgate.net This sludge, when applied to agricultural land, introduces DBP into terrestrial ecosystems.

Aquatic Sediments: Due to their tendency to adsorb onto particulate matter, phthalates accumulate in the sediments of rivers, lakes, and coastal areas. greenfacts.orgelsevierpure.com These sediments act as long-term reservoirs from which phthalates can be slowly released back into the water column.

Indoor Environments: Indoor air and dust are now recognized as important reservoirs for phthalates, including DBP. toxicfreefuture.org Building materials, furniture, and various household products continuously release phthalates, leading to concentrations in indoor air that can be higher than outdoors. wikipedia.orgbcerp.org

Contribution of Specific Anthropogenic Sources to Environmental Phthalate Burden

The environmental load of DBP is overwhelmingly due to human activities and industrial processes.

Plastic and Chemical Industries: The primary sources of DBP emissions are the industries that manufacture the chemical itself or use it in the production of plastics (especially PVC), coatings, sealants, and adhesives. dcceew.gov.auarchemco.com Emissions occur to the air, with smaller releases to water and land. dcceew.gov.au

Consumer Products: The disposal and use of a wide range of consumer goods contribute diffusely to the environmental burden. dcceew.gov.au These include personal care products (perfumes, nail polish), building materials (vinyl flooring, paints, sealants), food packaging, and medical devices. toxicfreefuture.orgnih.govbcerp.org

Agriculture: The use of plastic mulch in agriculture and the application of sewage sludge as fertilizer are significant non-point sources of phthalate contamination in agricultural soils. researchgate.net

Urban and Stormwater Runoff: Runoff from urban areas carries phthalates from various sources, including atmospheric deposition and the degradation of plastic litter, into water bodies. nih.gov

| Source Category | Specific Examples | Primary Release Pathway | Reference |

|---|---|---|---|

| Industrial Production & Use | Chemical plants, PVC plastic manufacturers, machinery manufacturing | Air emissions, wastewater discharge | dcceew.gov.au |

| Consumer Products | Cosmetics, nail polish, hairspray, paints, adhesives, printing inks, vinyl flooring, food packaging, toys | Leaching, volatilization, disposal | dcceew.gov.autoxicfreefuture.orgnih.gov |

| Waste Management | Municipal solid waste landfills, hazardous waste sites | Leachate into soil and groundwater | wikipedia.orgnih.govresearchgate.net |

| Wastewater | Industrial and municipal wastewater treatment plant effluent and sludge | Discharge to surface waters, land application of sludge | nih.govresearchgate.net |

| Agriculture | Use of plastic mulch, application of contaminated sewage sludge | Direct contamination of soil | nih.govresearchgate.net |

Once in the environment, precursor diesters like DBP undergo degradation through biotic and abiotic processes. Hydrolysis can break down DBP into its monoester, Mono-n-butyl phthalate (MnBP), which can then be further oxidized by microorganisms to form compounds such as Mono(3-oxobutyl) Phthalate. wikipedia.orgiarc.fr Therefore, the widespread environmental contamination by DBP directly leads to the formation and presence of its metabolites in various environmental compartments.

Analytical Methodologies for Detection and Quantification of Mono 3 Oxobutyl Phthalate

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone of phthalate (B1215562) metabolite analysis, enabling the separation of Mono(3-oxobutyl) phthalate from other related compounds and matrix interferences. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two most prominently used techniques.

High-performance liquid chromatography is a powerful tool for the analysis of polar and thermally labile compounds like phthalate monoesters without the need for derivatization. researchgate.net Reversed-phase HPLC is a common approach for separating phthalate metabolites. govst.edu

Method development for the analysis of phthalate derivatives often involves the use of a C18 column with spectrophotometric detection. govst.edunist.gov Gradient elution, where the mobile phase composition is varied during the analysis, is frequently employed to achieve optimal separation of a mixture of components. govst.edu An isocratic elution, where the mobile phase composition remains constant, can also be utilized for simpler separations. govst.edu

A typical HPLC system for phthalate analysis consists of a pump, an injector, a column, and a detector. mdpi.com The use of a photodiode array (PDA) detector allows for the monitoring of absorbance at multiple wavelengths, enhancing the identification capabilities of the method. mdpi.com

Table 1: Illustrative HPLC Method Parameters for Phthalate Metabolite Analysis

| Parameter | Condition |

| Column | C18 (e.g., Poroshell 120 C18, 150 x 4.6 mm, 4 µm) mdpi.com |

| Mobile Phase | Gradient elution with a mixture of aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvents (e.g., methanol (B129727), isopropanol) mdpi.com |

| Flow Rate | Typically around 0.5 - 1.0 mL/min |

| Injection Volume | 1 - 20 µL mdpi.com |

| Detector | UV or Photodiode Array (PDA) govst.edumdpi.com |

| Wavelength | ~230 nm govst.edu |

Gas chromatography is a highly effective technique for the separation of volatile and semi-volatile compounds, including phthalates and their metabolites. restek.com When coupled with mass spectrometry (GC-MS), it provides a powerful platform for both qualitative and quantitative analysis. restek.comoregonstate.edu

For the analysis of more polar metabolites like this compound, a derivatization step is often necessary to increase their volatility and thermal stability. However, methods have been developed to analyze some phthalate monoesters without derivatization. oregonstate.edu The choice of the GC column's stationary phase is critical for achieving good chromatographic resolution of structurally similar phthalates. restek.com

GC-MS is a commonly used technique for phthalate analysis because it is simple, fast, and provides valuable mass spectral information for compound identification. restek.com The use of a selective ion monitoring (SIM) mode in GC-MS can enhance the sensitivity and selectivity of the analysis. oregonstate.edu

Table 2: Typical GC-MS Parameters for Phthalate Analysis

| Parameter | Condition |

| Instrument | Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) oregonstate.edu |

| Column | e.g., DB-5MS (30m x 250µm x 0.25µm) oregonstate.edu |

| Carrier Gas | Helium oregonstate.edu |

| Injection Mode | Pulsed Splitless oregonstate.edu |

| Temperature Program | Ramped oven temperature to separate compounds based on boiling points epa.gov |

| Ionization Mode | Electron Ionization (EI) oregonstate.edu |

| Detection Mode | Scan or Selected Ion Monitoring (SIM) oregonstate.edu |

Mass Spectrometric Detection and Quantification Strategies

Mass spectrometry (MS) is the preferred detection method for the analysis of this compound due to its high sensitivity, selectivity, and ability to provide structural information for confirmation.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like phthalate metabolites. When coupled with tandem mass spectrometry (MS/MS), it allows for highly selective and sensitive quantification. sciforum.net

In ESI-MS/MS, the precursor ion corresponding to the deprotonated molecule of this compound is selected in the first mass analyzer, fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves the limit of detection. Phthalate metabolites often produce a characteristic fragment ion at m/z 149, which corresponds to the phthalic anhydride (B1165640) structure. sciforum.net However, other diagnostic fragment ions can also be monitored for confirmation. nih.govnih.gov

Isotope dilution mass spectrometry is a powerful technique that provides the highest level of accuracy and precision in quantitative analysis. nih.govresearchgate.net This method involves spiking the sample with a known amount of an isotopically labeled internal standard of the analyte of interest. researchgate.net For this compound, a ¹³C- or D-labeled analog would be used.

The isotopically labeled standard behaves identically to the native analyte during sample preparation, extraction, and chromatographic analysis, thus compensating for any losses or matrix effects. researchgate.net The ratio of the signal from the native analyte to the signal from the labeled internal standard is used for quantification. This approach minimizes analytical errors and leads to highly reliable results. nih.govresearchgate.net

Sample Preparation and Extraction Protocols for Biological and Environmental Matrices

The effective extraction and clean-up of this compound from complex matrices such as urine, blood, water, and soil are critical steps for accurate analysis. The choice of extraction method depends on the nature of the sample matrix and the concentration of the analyte.

For biological samples like urine, an enzymatic deconjugation step is often required to cleave the glucuronide conjugate of the phthalate metabolite, releasing the free form for analysis. cdc.gov This is typically achieved by incubating the sample with a β-glucuronidase enzyme. cdc.gov

Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov LLE is simple and convenient but can be solvent-intensive. nih.gov

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent to retain the analyte from a liquid sample. nih.gov The analyte is then eluted with a small volume of a suitable solvent. mdpi.com SPE offers high recovery, good reproducibility, and reduces solvent consumption compared to LLE. mdpi.com Different types of sorbents, such as C18, can be used depending on the analyte's properties. mdpi.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method where a fused-silica fiber coated with a stationary phase is exposed to the sample. nih.gov The analytes partition into the coating and are then thermally desorbed into the GC inlet or eluted with a solvent for LC analysis. nih.gov

Table 3: Overview of Sample Preparation Techniques

| Technique | Principle | Application | Advantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquids. nih.gov | Aqueous samples nih.gov | Simplicity, convenience nih.gov |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by elution. nih.gov | Biological fluids, water mdpi.comcdc.gov | High recovery, reduced solvent use mdpi.com |

| Solid-Phase Microextraction (SPME) | Analyte partitioning onto a coated fiber. nih.gov | Environmental water samples nih.gov | Solvent-free, combines extraction and pre-concentration nih.gov |

The selection and optimization of the analytical methodology are critical for obtaining reliable data on the occurrence and concentration of this compound in various samples. The combination of advanced chromatographic separation, sensitive mass spectrometric detection, and robust sample preparation protocols enables researchers to accurately assess human exposure to its parent compound, di-n-butyl phthalate.

Enzymatic Deconjugation Methods for Glucuronidated Metabolites

In the human body, phthalate monoesters like MOBuP undergo phase II metabolism, where they are conjugated with glucuronic acid to form more water-soluble glucuronides, facilitating their excretion in urine. To quantify the total MOBuP concentration, it is essential to first cleave this glucuronide bond through enzymatic hydrolysis.

The most commonly employed enzyme for this purpose is β-glucuronidase. The selection of the enzyme source can be critical, as different preparations exhibit varying levels of activity and purity. Enzymes derived from sources such as Escherichia coli (E. coli K12), Helix pomatia, and abalone have been successfully used in the analysis of phthalate metabolites.

The deconjugation process typically involves incubating the urine sample with the β-glucuronidase enzyme under optimized conditions. Key parameters that influence the efficiency of the hydrolysis include:

pH: The enzyme's activity is highly dependent on the pH of the reaction mixture. For instance, β-glucuronidase from E. coli is often used with an ammonium acetate (B1210297) buffer at a pH of 6.5.

Temperature: Incubation is generally carried out at a physiologically relevant temperature, most commonly 37°C.

Incubation Time: The duration of the incubation is critical to ensure complete hydrolysis. Incubation times can range from 90 minutes to several hours, depending on the enzyme's activity and the specific protocol.

For example, a common procedure involves adding a solution of β-glucuronidase in an ammonium acetate buffer to the urine sample, followed by incubation at 37°C for a predetermined period. The efficiency of the deconjugation step is a critical quality control parameter and can be monitored using isotopically labeled internal standards of the glucuronidated analyte or other control compounds.

Solid-Phase Extraction (SPE) and Microextraction Techniques

Following enzymatic hydrolysis, the sample must be cleaned and the analyte of interest concentrated prior to instrumental analysis. This is crucial for removing matrix interferences from complex biological samples like urine and enhancing the sensitivity of the method.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and purification of phthalate metabolites from aqueous samples. The general principle involves passing the liquid sample through a solid adsorbent material (the stationary phase) that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of an appropriate solvent.

For phthalate metabolites, which are acidic, mixed-mode SPE cartridges that combine reversed-phase and anion-exchange mechanisms are often employed. Common stationary phases include polymeric sorbents like Oasis MAX (Mixed-Mode Anion Exchange). A typical SPE procedure for MOBuP would involve the following steps:

Conditioning: The SPE cartridge is preconditioned, for example, with methanol and water to activate the sorbent.

Loading: The hydrolyzed urine sample is loaded onto the cartridge.

Washing: The cartridge is washed with solutions (e.g., water or a weak organic solvent mixture) to remove unretained matrix components.

Elution: The target analyte, MOBuP, is eluted from the cartridge using a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of acid (e.g., formic acid) to neutralize the anionic sites and release the acidic metabolite.

Microextraction Techniques , such as dispersive liquid-liquid microextraction (DLLME), have gained popularity as they are rapid, require minimal solvent, and offer high enrichment factors. In DLLME, a mixture of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (miscible with both the extraction solvent and the aqueous sample) is rapidly injected into the aqueous sample. This creates a cloudy solution of fine droplets, providing a large surface area for the efficient transfer of the analyte from the aqueous phase to the extraction solvent. The mixture is then centrifuged to separate the phases, and the enriched analyte in the sedimented organic phase is collected for analysis. While specific applications of DLLME for MOBuP are not as extensively documented as for other phthalates, the principles are readily applicable.

Method Validation Parameters: Linearity, Precision, and Limits of Detection/Quantification

To ensure the reliability and accuracy of analytical data, methods for the quantification of MOBuP must be rigorously validated. The key validation parameters include linearity, precision, and the limits of detection (LOD) and quantification (LOQ). These parameters are typically established using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. This is assessed by analyzing a series of calibration standards at different concentrations. The linearity is typically evaluated by the coefficient of determination (R²) of the calibration curve, with values greater than 0.99 being desirable.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Intra-day precision (repeatability): The precision of the assay when performed by the same analyst on the same day with the same equipment.

Inter-day precision (reproducibility): The precision of the assay when performed on different days, by different analysts, or with different equipment. For biomonitoring studies, an RSD of less than 15% is generally considered acceptable.

Limits of Detection (LOD) and Quantification (LOQ) are measures of the sensitivity of the analytical method.

LOD: The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified as an exact value. It is often determined as the concentration that gives a signal-to-noise ratio of 3.

LOQ: The lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined as the concentration that gives a signal-to-noise ratio of 10.

The table below summarizes typical validation parameters for the analysis of phthalate metabolites, including those applicable to MOBuP, using LC-MS/MS.

| Parameter | Typical Value/Range | Description |

| Linearity (R²) | > 0.99 | Coefficient of determination for the calibration curve. |

| Intra-day Precision (%RSD) | < 15% | Relative standard deviation for replicate analyses on the same day. |

| Inter-day Precision (%RSD) | < 15% | Relative standard deviation for replicate analyses on different days. |

| Limit of Detection (LOD) | Low ng/mL range (e.g., 0.1-1.0 ng/mL) | The lowest concentration that can be reliably detected. |

| Limit of Quantification (LOQ) | Low ng/mL range (e.g., 0.3-2.0 ng/mL) | The lowest concentration that can be accurately and precisely quantified. |

Quality Assurance and Quality Control in Phthalate Metabolite Analysis

A robust quality assurance (QA) and quality control (QC) program is essential for ensuring the accuracy, reliability, and comparability of data from biomonitoring studies of phthalate metabolites like MOBuP. This is particularly important when comparing data across different studies or laboratories.

Key components of a QA/QC program for phthalate metabolite analysis include:

Use of Internal Standards: Isotopically labeled internal standards corresponding to each analyte are added to all samples, calibrators, and QC materials at the beginning of the sample preparation process. This corrects for any variability in extraction efficiency and for matrix effects during instrumental analysis.

Calibration Standards: A set of calibration standards covering the expected concentration range of the analyte in the samples is prepared and analyzed with each batch of samples to generate a calibration curve for quantification.

Quality Control Materials: QC materials, which are typically pooled urine samples with known concentrations of the analytes (low and high levels), are analyzed with each analytical batch. The results for these QC materials are plotted on control charts to monitor the performance of the method over time and to ensure that it remains in statistical control.

Procedural Blanks: Reagent blanks (e.g., deionized water) are processed and analyzed alongside the samples to monitor for any background contamination that may be introduced during the analytical process. This is particularly critical for phthalates due to their ubiquitous presence in the laboratory environment.

Participation in Inter-laboratory Comparison Programs: Regular participation in external quality assessment schemes (EQAS) or proficiency testing (PT) programs allows a laboratory to compare its results with those of other laboratories analyzing the same samples. This provides an objective assessment of the accuracy and comparability of the laboratory's measurements. For example, the German External Quality Assessment Scheme (G-EQAS) is a well-known program for the analysis of phthalate metabolites in urine.

By implementing these comprehensive QA/QC measures, analytical laboratories can ensure the generation of high-quality, reliable data for this compound, which is fundamental for accurate human exposure assessment and for regulatory decision-making.

Human Biomonitoring and Exposure Assessment of Mono 3 Oxobutyl Phthalate

Mono(3-oxobutyl) Phthalate (B1215562) as a Urinary Biomarker of Phthalate Exposure

Mono(3-oxobutyl) phthalate, also known as mono-3-oxo-n-butyl phthalate (MOBP), is a secondary, oxidative metabolite of the widely used plasticizer, Di-n-butyl phthalate (DBP). Following exposure, DBP is rapidly metabolized in the body. The initial step involves hydrolysis to its primary monoester metabolite, Mono-n-butyl phthalate (MnBP). MnBP can then undergo further oxidation to form several secondary metabolites, including this compound, mono-3-hydroxy-n-butyl phthalate (MHBP), and mono-3-carboxypropyl phthalate (MCPP).

The measurement of these urinary metabolites serves as a reliable biomarker of DBP exposure. While MnBP is the most abundant primary metabolite, the inclusion of oxidative metabolites like this compound in biomonitoring studies can provide a more comprehensive assessment of DBP exposure. This is because the metabolic pathways and excretion kinetics can vary among individuals, and measuring a suite of metabolites offers a more complete picture of the total internal dose. The relatively short half-life of phthalates in the body means that urinary metabolite concentrations reflect recent exposures, typically within the last 24 to 48 hours.

Population-Based Studies on this compound Concentrations in Human Cohorts

While numerous population-based studies have measured urinary concentrations of various phthalate metabolites, specific data for this compound are less commonly reported compared to the primary DBP metabolite, MnBP. Large-scale biomonitoring programs, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, routinely measure a range of phthalate metabolites in the population. However, historical NHANES datasets have often focused on MnBP as the primary indicator of DBP exposure.

More recent and specialized research studies are beginning to include a wider array of oxidative metabolites, including this compound, in their analyses. These studies are crucial for understanding the full extent of DBP exposure and metabolism in the general population.

Available research on phthalate metabolites in general suggests that exposure levels can vary based on geographic location and socio-demographic factors. These differences are often attributed to variations in lifestyle, dietary habits, and the use of consumer products containing phthalates. For instance, studies have reported differences in phthalate metabolite concentrations across countries and between urban and rural populations.

Socio-demographic factors such as age, sex, and socioeconomic status have also been associated with differing levels of phthalate exposure. For example, higher concentrations of some phthalate metabolites have been observed in women, which may be linked to the use of personal care products. Children can also have higher exposure levels to certain phthalates compared to adults on a body weight basis. While these general patterns have been established for more commonly measured phthalate metabolites, specific data for this compound are needed to confirm if similar trends exist for this particular biomarker.

A study analyzing data from the National Health and Nutrition Examination Survey (NHANES) between 2001 and 2016 in the US found that historically disadvantaged groups tend to have higher phthalate levels escholarship.org. Specifically, non-Hispanic Black individuals had higher predicted phthalate levels compared to Mexican Americans, while non-Hispanic white individuals had lower predicted levels escholarship.org. Higher educational attainment was generally associated with lower phthalate levels in both children and adults escholarship.org.

Studies examining temporal trends in phthalate exposure have shown shifts in the prevalence of different phthalates over time, likely reflecting changes in manufacturing practices and regulations. For instance, a systematic review and meta-analysis of studies published between 2000 and 2023 identified non-linear trends for several phthalate metabolites internationally medrxiv.orgresearchgate.net. In some regions, a decrease in exposure to certain regulated phthalates has been observed.

A study in Italy comparing urinary phthalate metabolite concentrations between 2011 and 2016, before and after the inclusion of some phthalates in the REACH authorization list, found a significant decrease in the excretion of metabolites of regulated phthalates nih.govnih.gov. However, specific long-term trend data for this compound are limited. Establishing such trends is important for evaluating the effectiveness of public health interventions and regulatory actions aimed at reducing DBP exposure.

Urinary concentrations of phthalate metabolites can also exhibit significant intra-individual variability. This means that levels within a single person can fluctuate throughout the day and from day to day. This variability is influenced by the episodic nature of exposure from various sources. One study highlighted that while there is substantial day-to-day and month-to-month variability in individual urinary phthalate metabolite levels, a single urine sample can be moderately predictive of an individual's average exposure over a three-month period researchgate.netnih.gov.

Estimation of Phthalate Intake from Biomonitoring Data

Biomonitoring data on urinary phthalate metabolite concentrations can be used to estimate the daily intake of the parent phthalate, in this case, DBP. This process, known as reverse dosimetry, involves using mathematical models that consider the toxicokinetics of the substance, including absorption, distribution, metabolism, and excretion.

The estimation of DBP intake from urinary this compound would require specific toxicokinetic data, such as the fraction of the parent compound that is metabolized to and excreted as this particular metabolite. Currently, intake estimations for DBP are more commonly performed using the primary metabolite, MnBP, due to the greater availability of relevant data. As more research becomes available on the metabolic fate of DBP in humans, the use of multiple metabolites, including this compound, could lead to more accurate and robust intake estimations.

Methodological Considerations in Human Biomonitoring Studies

The accurate measurement of this compound in human urine requires sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly used technique for the analysis of phthalate metabolites. This method offers high selectivity and sensitivity, allowing for the detection of low concentrations of these compounds in complex biological matrices like urine.

Several methodological factors need to be carefully considered in human biomonitoring studies of phthalates. These include:

Sample Collection and Storage: Proper collection and storage of urine samples are critical to prevent contamination and degradation of the target analytes.

Enzymatic Deconjugation: Phthalate metabolites are often excreted in urine as glucuronide conjugates. Therefore, an enzymatic hydrolysis step, typically using β-glucuronidase, is necessary to release the free metabolites for analysis.

Correction for Urine Dilution: Urinary creatinine (B1669602) concentration or specific gravity is commonly used to adjust for variations in urine dilution, allowing for more comparable results across individuals and studies.

Quality Control: The inclusion of quality control materials and participation in inter-laboratory comparison programs are essential to ensure the accuracy and reliability of the analytical data.

Contamination: Given the ubiquitous nature of phthalates in the environment, stringent measures must be taken to avoid contamination of samples during collection, processing, and analysis.

By addressing these methodological considerations, researchers can generate high-quality biomonitoring data that are essential for assessing human exposure to DBP and understanding the potential health implications.

Molecular and Cellular Mechanisms of Biological Effects Associated with Phthalate Metabolites, Including Mono 3 Oxobutyl Phthalate

Nuclear Receptor Activation and Dysregulation (e.g., Peroxisome Proliferator-Activated Receptors - PPARs)

Phthalate (B1215562) metabolites can function as endocrine disruptors by interacting with various nuclear receptors, which are critical for regulating gene expression related to metabolism and development. nih.gov Several phthalates and their metabolites are known to activate peroxisome proliferator-activated receptors (PPARs), which play key roles in lipid metabolism and energy homeostasis. nih.gov For instance, monoesters such as monobenzyl phthalate (MBzP) and mono-sec-butyl phthalate (MBuP) have been shown to activate mouse PPARα. nih.gov MBzP also activates human PPARα and both mouse and human PPARγ. nih.gov

While some phthalate monoesters are potent PPAR activators, studies have found that mono-n-butyl phthalate (MBP), the direct precursor to MOBP, did not cause significant PPAR activation in certain experimental models. nih.gov However, the broader family of phthalates demonstrates a clear capacity to interfere with nuclear receptor signaling. nih.gov This interaction is a potential mechanism for their adverse health effects. nih.gov The activation of PPARs by phthalates is considered a possible molecular basis for their role in conditions like childhood adiposity. nih.gov In silico studies suggest that various phthalates can bind efficiently to human PPAR and retinoid X receptor (RXR) subtypes, further supporting their potential to disrupt these signaling pathways. epa.gov

| Phthalate Metabolite | Receptor | Effect | Model System |

| Monobenzyl phthalate (MBzP) | PPARα (mouse, human) | Activation | COS cells |

| Monobenzyl phthalate (MBzP) | PPARγ (mouse, human) | Activation | COS cells |

| Mono-sec-butyl phthalate (MBuP) | PPARα (mouse) | Activation | COS cells |

| Mono-n-butyl phthalate (MBP) | PPARs | No significant activation | COS cells |

Induction of Oxidative Stress and Alterations in Antioxidant Defense Systems

Exposure to the parent compounds of MOBP has been linked to the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. In human adrenocortical H295R cells, DBP exposure was shown to induce oxidative stress. mdpi.com This was demonstrated by analyses of superoxide (B77818) generation and the quantification of nitrotyrosine, a marker of protein oxidation. mdpi.com Interestingly, in the same study, the primary metabolite MBP was found to reduce protein nitrotyrosine levels, suggesting different toxicological mechanisms between the parent compound and its primary metabolite. mdpi.com The co-exposure of MBP and another phthalate metabolite, MEHP, led to a 20% increase in ROS in cultured adrenocortical cells, suggesting that exposure to mixtures can intensify these effects. endocrine-abstracts.org

Interference with Cellular Metabolism (e.g., Lipid Accumulation, Glucose Homeostasis Perturbation)

Phthalate exposure has been increasingly associated with metabolic disorders, and research points to direct interference with cellular metabolic pathways. mdpi.com In zebrafish liver, exposure to MBP was found to promote lipid synthesis and the accumulation of lipid droplets. nih.gov This was linked to the activation of the ire-xbp1 pathway of endoplasmic reticulum stress. nih.gov The study also noted that the pparγ gene, related to lipid storage, influenced insulin (B600854) levels, which in turn affected glucose metabolism by inhibiting glycolysis and aerobic respiration. nih.gov

Studies using human cell lines have shown that phthalate metabolites can enhance lipid uptake and accumulation in hepatocytes. mdpi.com This disruption of glucose and lipid homeostasis appears to involve the PPAR and adenosine (B11128) monophosphate-activated protein kinase (AMPK) signaling pathways. mdpi.com Similarly, in differentiated murine adipocytes, the phthalate metabolite MEHP was found to elevate lipogenesis and lipid oxidation while also altering pathways regulated by PPARγ. nih.gov Exposure to MEHP has also been shown to increase lipid droplets in the aquatic invertebrate Daphnia magna. researchgate.netscispace.com Epidemiological studies have also linked exposure to certain phthalate metabolites with markers of glucose homeostasis, such as fasting insulin and insulin resistance (HOMA-IR). nih.gov

Endocrine Disruption Mechanisms (e.g., Inhibition of Steroidogenesis, Altered Hormone Levels)

One of the most well-documented effects of DBP and its primary metabolite MBP is the disruption of steroid hormone biosynthesis, a key feature of endocrine disruption. mdpi.comnih.gov These compounds exert antiandrogenic effects not by binding to the androgen receptor, but by altering the production of steroid hormones. nih.gov

Mechanistic studies in mouse Leydig tumor cells (MLTC-1) and human adrenocortical (H295R) cells have shown that MBP inhibits progesterone (B1679170) and testosterone (B1683101) production. mdpi.comnih.gov The primary site of action appears to be the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroidogenesis. nih.gov This is supported by findings that MBP downregulates the expression of Steroidogenic Acute Regulatory (StAR) protein, a key factor in cholesterol transport. nih.gov Further studies in H295R cells showed that MBP significantly decreased levels of the steroidogenic enzyme CYP17A1, while DBP decreased levels of CYP11A1 and HSD3β2. mdpi.com Phthalates have also been found to possess anti-thyroid hormone activity, potentially by interfering with the thyroid receptor. csun.edu

| Compound | Effect | Key Mechanism | Cell Model |

| Monobutyl phthalate (MBP) | Inhibited progesterone production | Downregulated StAR protein expression, affecting cholesterol transport. nih.gov | Mouse Leydig tumor cells (MLTC-1) |

| Monobutyl phthalate (MBP) | Decreased testosterone, androstenedione, corticosterone, progesterone, and cortisol levels | Decreased CYP17A1 protein levels. mdpi.com | Human adrenocortical cells (H295R) |

| Di-n-butyl phthalate (DBP) | Decreased testosterone, androstenedione, corticosterone, and progesterone levels | Decreased CYP11A1 and HSD3β2 protein levels. mdpi.com | Human adrenocortical cells (H295R) |

Effects on Cellular Proliferation, Differentiation, and Apoptosis

Phthalates can disrupt the delicate balance of cell proliferation, differentiation, and apoptosis (programmed cell death), which is crucial for normal development and tissue homeostasis. nih.gov For example, phthalates acting as anti-androgens can disrupt the hormonal balance between estradiol (B170435) and testosterone, leading to abnormal prostate cell proliferation. nih.gov In vitro studies have demonstrated that DBP can stimulate the proliferation of human prostatic carcinoma cells. nih.gov

In zebrafish liver, exposure to MBP was found to cause endoplasmic reticulum damage, leading to the appearance of apoptotic bodies and autophagosomes, indicating the induction of both apoptosis and autophagy. nih.gov This was linked to the stimulation of the ire-xbp1 pathway of endoplasmic reticulum stress. nih.gov The excessive cell death resulting from this process can ultimately lead to severe liver damage. nih.gov

Inflammation and Immune System Modulation

There is growing evidence that phthalates can modulate the immune system and promote inflammation. nih.govimrpress.comresearchgate.net Experimental studies have shown that phthalates may increase inflammation, and epidemiological research has linked exposure to inflammatory markers. nih.govumass.edu Phthalates and their metabolites can influence the secretion of cytokines, which are signaling molecules that mediate and regulate immunity and inflammation. nih.govnih.gov

In vitro studies using human peripheral blood mononuclear cells demonstrated that DBP and MBP influenced cytokine secretion from both monocytes/macrophages and T cells. nih.gov Specifically, the secretion of interleukin (IL)-6 and IL-10 was enhanced in monocytes/macrophages, while tumour necrosis factor (TNF)-α secretion was impaired. nih.gov In T cells, secretion of IL-2, IL-4, TNF-α, and interferon-γ was suppressed. nih.gov Another phthalate metabolite, MEHP, has been shown to induce an inflammatory response in macrophages, potentially through the regulation of sirtuins and the activation of the inflammasome, a component of the innate immune system. epa.gov These findings indicate that phthalates can influence both innate and adaptive immunity, potentially affecting inflammatory processes in the body. nih.gov

Non Human Toxicological Research on Phthalate Metabolites and Mechanistic Insights for Mono 3 Oxobutyl Phthalate

In Vitro Cell Culture Models for Mechanistic Elucidation

In vitro models provide a controlled environment to investigate the direct effects of chemical compounds on specific cell types, offering insights into the molecular mechanisms of toxicity.

Studies on Reproductive Cells (e.g., Leydig Cells, Sertoli Cells, Ovarian Granulosa Cells)

The reproductive system is a primary target for phthalate-induced toxicity. nih.gov In vitro studies on various reproductive cell types have revealed the disruptive potential of phthalate (B1215562) metabolites.

Leydig Cells: These cells are responsible for producing testosterone (B1683101). Studies have shown that monobutyl phthalate (MBP), a primary metabolite of DBP, can inhibit androgen production in immature Leydig cells. nih.gov The mechanism involves the downregulation of genes and inhibition of enzymes essential for steroidogenesis. nih.govresearchgate.net In fetal testis explants, MBP has been shown to suppress testosterone production, a key factor in male reproductive tract development. nih.govfrontiersin.orgnih.gov

Sertoli Cells: Essential for sperm development, Sertoli cells are also targeted by phthalate metabolites. nih.gov In vitro studies have demonstrated that MBP can affect the viability and function of Sertoli cells. nih.govnih.gov The active metabolite of DEHP, mono(2-ethylhexyl) phthalate (MEHP), has been shown to interfere with follicle-stimulating hormone (FSH) binding to Sertoli cell membranes, which is crucial for their function. capes.gov.br

Ovarian Granulosa Cells: In the female reproductive system, granulosa cells play a critical role in follicle development and hormone production. researchgate.net Exposure to DBP has been shown to decrease the production of estradiol (B170435) and progesterone (B1679170) in human granulosa cells. researchgate.netnih.gov Phthalates can disrupt folliculogenesis and steroidogenesis, potentially leading to adverse effects on female reproductive health. nih.govnih.govscienceopen.com

| In Vitro Reproductive Cell Studies | Key Findings |

| Leydig Cells | Inhibition of testosterone and androgen production. nih.govnih.govfrontiersin.orgnih.gov |

| Downregulation of steroidogenesis-related genes. nih.govresearchgate.net | |

| Sertoli Cells | Altered cell viability and function. nih.govnih.gov |

| Disruption of FSH binding. capes.gov.br | |

| Ovarian Granulosa Cells | Decreased estradiol and progesterone production. researchgate.netnih.gov |

| Disruption of folliculogenesis and steroidogenesis. nih.govnih.govscienceopen.com |

Hepatic, Renal, and Pancreatic Cell System Investigations

The liver, kidneys, and pancreas are also susceptible to the effects of phthalate metabolites due to their roles in metabolism and excretion.

Hepatic Cells: The liver is the primary site of phthalate metabolism. mdpi.com In vitro studies using rat hepatocytes have shown that phthalate monoesters can induce peroxisomal and microsomal enzyme activities. nih.gov Long-term exposure to MBP has been found to accelerate the growth of liver cancer cells (HepG2) in vitro by reprogramming cholesterol metabolism. nih.gov Phthalate exposure can also induce oxidative stress in liver cells. mdpi.commdpi.com

Renal Cells: While research is more limited, studies have begun to explore the effects of phthalates on kidney cells. Co-exposure to microplastics and Bisphenol A (BPA), another plasticizer, has been shown to exacerbate damage to human kidney proximal tubular cells. mssm.edu

Pancreatic Cells: In vitro studies on pancreatic beta cells have shown that phthalate metabolites like MBP and MEHP can decrease cell viability and increase oxidant levels. nih.govnih.gov This suggests a potential link between phthalate exposure and an increased risk of insulin (B600854) resistance and type 2 diabetes. nih.govnih.govunit.noresearchgate.net Other studies have also shown that certain metabolism-disrupting chemicals can induce apoptosis in pancreatic alpha-cells. mdpi.com

| In Vitro Organ System Investigations | Key Findings |

| Hepatic Cells | Induction of peroxisomal and microsomal enzymes. nih.gov |

| Acceleration of liver cancer cell growth. nih.gov | |

| Induction of oxidative stress. mdpi.commdpi.com | |

| Renal Cells | Potential for exacerbated damage with co-exposures. mssm.edu |

| Pancreatic Cells | Decreased beta-cell viability and increased oxidative stress. nih.govnih.gov |

| Potential link to insulin resistance and type 2 diabetes. nih.govnih.govunit.noresearchgate.net |

Neurodevelopmental and Immunological Cell Models

Emerging research is investigating the impact of phthalates on the nervous and immune systems.

Neurodevelopmental Cells: While specific studies on M3OBP are limited, research on related phthalates suggests potential neurotoxic effects.

Immunological Cells: In vitro studies have shown that phthalates can influence the immune system. nih.gov Exposure to certain phthalates may stimulate subsets of innate immune cells while suppressing adaptive immune cell subsets. nih.gov For instance, mono-n-butyl phthalate (MnBP) has been shown to play a role in asthma development in mouse models by affecting airway epithelial cells and T cells. researchgate.net

In Vivo Animal Models for Systemic and Organ-Specific Effects

In vivo animal models are crucial for understanding the systemic and organ-specific effects of chemical exposures in a whole-organism context.

Reproductive and Developmental Toxicology Studies

Animal studies have provided significant evidence for the reproductive and developmental toxicity of phthalates. nih.govnih.govcbs8.comresearchgate.net

Male Reproductive System: In utero exposure to DBP in rats has been shown to cause a range of reproductive tract malformations in male offspring, a phenomenon termed "phthalate syndrome". nih.govcbs8.com These effects are linked to the disruption of fetal Leydig cell function and reduced androgen production. frontiersin.org

Female Reproductive System: While generally considered less sensitive than males, female reproduction can also be affected by phthalates. cbs8.com High doses of certain phthalates have been shown to adversely affect developing female rats. nih.gov

Developmental Toxicity: Studies in rats have demonstrated the developmental toxicity of monobutyl phthalate, showing increased postimplantation loss and fetal malformations at higher doses. nih.gov Similarly, mono-n-benzyl phthalate has also been shown to cause developmental toxicity in rats. nih.gov

| In Vivo Reproductive and Developmental Effects | Key Findings |

| Male Offspring | "Phthalate syndrome" including reproductive tract malformations. nih.govcbs8.com |

| Disruption of fetal Leydig cell function and androgen production. frontiersin.org | |

| Female Offspring | Adverse effects on development at high doses. nih.gov |

| General Developmental Toxicity | Increased postimplantation loss and fetal malformations. nih.govnih.gov |

Metabolic Health Outcomes in Experimental Models

Recent animal studies have begun to uncover the impact of phthalate exposure on metabolic health. Phthalate metabolites like MEHP and MBP can stimulate peroxisome proliferator-activated receptors, which are involved in carbohydrate and lipid metabolism. researchgate.net Exposure to certain phthalates has been linked to adverse effects in the liver and kidneys of rodents. nih.gov Long-term exposure to MBP was found to accelerate the growth of liver tumors in vivo. nih.gov

Hepatic and Renal Pathological Investigations

Non-human toxicological research has consistently identified the liver and kidneys as primary target organs for the adverse effects of various phthalates. mdpi.comnih.gov While direct pathological investigations specifically on mono(3-oxobutyl) phthalate are not extensively documented in publicly available literature, the broader understanding of phthalate metabolite toxicity provides a basis for mechanistic insights. Phthalates, upon entering the biological system, undergo biotransformation, primarily in the liver, leading to the formation of monoesters and subsequently, oxidized metabolites. mdpi.com

In vivo studies on analogous phthalate monoesters have demonstrated a range of hepatic effects. nih.gov For instance, exposure to certain phthalate monoesters in rodent models has been associated with hepatomegaly (enlargement of the liver), hepatocellular necrosis, inflammation, and fibrosis. mdpi.com A key mechanism implicated in phthalate-induced hepatotoxicity is the proliferation of peroxisomes, particularly in rodents. nih.govresearchgate.net This process is linked to an alteration in lipid metabolism and can contribute to oxidative stress, a condition where there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. researchgate.net Oxidative stress is a known driver of cellular damage and has been observed in hepatic tissue following exposure to various phthalates. mdpi.com

The kidneys are also susceptible to phthalate-induced damage. nih.gov Pathological findings in animal studies have included tubular damage and alterations in kidney function markers. frontiersin.orgnih.gov Oxidative stress is also considered a significant contributor to the nephrotoxicity of phthalates. nih.gov The accumulation of metabolites in the renal tubules can lead to cellular injury and compromise kidney function.

Given that this compound is an oxidized metabolite, its toxicological profile is likely influenced by these established mechanisms. The presence of the oxo group suggests that it is a product of the secondary metabolism of a parent phthalate, such as di-n-butyl phthalate (DnBP). The metabolic processes that create this compound are part of the body's effort to increase the water solubility of the phthalate and facilitate its excretion. However, these intermediate metabolites can also possess significant biological activity.

Interactive Data Table: Summary of Hepatic and Renal Effects of Phthalate Metabolites in Non-Human Studies

| Phthalate Metabolite Class | Observed Hepatic Effects | Observed Renal Effects | Key Mechanistic Insights |

| Primary Monoesters (e.g., MEHP, MBP) | Hepatomegaly, Peroxisome Proliferation (rodents), Altered Lipid Metabolism, Oxidative Stress | Tubular Damage, Altered Kidney Function Markers | PPARα activation (rodents), Oxidative Stress |

| Oxidized Monoesters (General) | Potential for continued oxidative stress, role in inflammatory responses | Potential for direct tubular toxicity, contribution to oxidative stress | Increased polarity may influence toxicokinetics and target cell interactions |

Structure-Activity Relationship (SAR) Analyses for Phthalate-Mediated Toxicity

The toxicity of phthalates is not uniform across the class of compounds; rather, it is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) analyses are crucial for predicting the toxicological potential of different phthalates and their metabolites, including this compound.

Influence of Alkyl Chain Length and Branching on Biological Activity

The length and branching of the alkyl side chains of phthalate diesters are primary determinants of their biological activity. Generally, phthalates with alkyl chains of four to six carbons in length, such as di-n-butyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP), tend to exhibit the most significant endocrine-disrupting and reproductive toxicities.

Phthalates with shorter alkyl chains (one to three carbons), like dimethyl phthalate (DMP) and diethyl phthalate (DEP), are typically less potent in terms of reproductive and developmental toxicity. Conversely, those with longer alkyl chains (seven or more carbons) also tend to show diminished toxicity in these specific endpoints, although they can still have other biological effects.

The branching of the alkyl chain also plays a role. For instance, some studies suggest that branched-chain phthalates may have different potencies compared to their straight-chain counterparts. The specific stereochemistry of the molecule can influence how it interacts with biological receptors and enzymes.

Comparative Potency of Monoesters versus Diesters and Other Metabolites

The metabolic activation of phthalate diesters to their corresponding monoesters is a critical step in the manifestation of their toxicity. mdpi.com In many cases, the monoester metabolite is considered the primary toxicant. mdpi.com For example, mono(2-ethylhexyl) phthalate (MEHP) is more potent in vitro than its parent diester, DEHP, in eliciting reproductive and developmental toxicity. researchgate.net

The monoesters are often more biologically active because the removal of one alkyl chain exposes a carboxylic acid group, which can facilitate interactions with biological targets. These monoesters can then undergo further oxidation to form secondary metabolites, such as this compound.

Interactive Data Table: Comparative Potency of Phthalate Forms

| Compound Form | General Biological Activity | Key Structural Feature | Example |

| Diester | Generally considered a pro-toxicant, less active than the monoester. | Two alkyl ester chains. | Di-n-butyl phthalate (DnBP) |

| Monoester | Often the primary toxicant, more biologically active than the diester. | One alkyl ester chain and one carboxylic acid group. | Mono-n-butyl phthalate (MnBP) |

| Oxidized Metabolite | Variable activity; can be part of a detoxification pathway but may still be biologically active. | Introduction of hydroxyl, carboxyl, or oxo groups. | This compound |

Epidemiological Associations of Phthalate Metabolite Exposure and Health Outcomes Indirectly Relevant to Mono 3 Oxobutyl Phthalate

Associations with Metabolic and Cardiovascular Disorders

Epidemiological evidence suggests a potential link between exposure to certain phthalate (B1215562) metabolites and an increased risk of metabolic and cardiovascular disorders. Phthalates are recognized as endocrine-disrupting chemicals, which may contribute to these health issues. nih.gov

A systematic review and meta-analysis of nine cross-sectional studies involving over 25,000 participants found that both low molecular weight and high molecular weight phthalates were associated with a higher prevalence of metabolic syndrome. nih.gov Specifically, exposure to metabolites such as Mono-isobutyl Phthalate (MiBP), Monomethyl Phthalate (MMP), Mono-carboxyoctyl Phthalate (MCOP), Mono-(3-carboxypropyl) Phthalate (MCPP), Mono-benzyl Phthalate (MBzP), and metabolites of Di(2-ethylhexyl) Phthalate (DEHP) were linked to a higher prevalence of this condition. nih.gov

Furthermore, some studies have indicated a positive correlation between phthalate exposure and the development of hypertension and coronary heart disease. sci-hub.se One study identified an association between urinary levels of Mono(2-ethylhexyl) Phthalate (MEHP), a metabolite of DEHP, and atherosclerosis. foodpackagingforum.org While the evidence points towards an increased cardiovascular risk from phthalate exposure, further large-scale epidemiological studies are needed to solidify these findings and understand the underlying mechanisms. foodpackagingforum.org

Table 1: Summary of Epidemiological Associations between Phthalate Metabolites and Metabolic/Cardiovascular Outcomes

| Phthalate Metabolite Group | Associated Health Outcome | Key Findings |

| Low Molecular Weight Phthalates | Metabolic Syndrome | 8% higher prevalence with increased exposure. nih.gov |

| High Molecular Weight Phthalates | Metabolic Syndrome | 11% higher prevalence with increased exposure. nih.gov |

| Specific Metabolites (MiBP, MMP, MCOP, MCPP, MBzP, DEHP metabolites) | Metabolic Syndrome | Statistically significant higher prevalence. nih.gov |

| DEHP metabolites (e.g., MEHP) | Atherosclerosis, Hypertension | Positive association observed in some studies. sci-hub.sefoodpackagingforum.org |

Correlates with Reproductive and Developmental Health Endpoints

The potential impact of phthalate exposure on reproductive and developmental health has been a significant area of epidemiological research. These chemicals can cross the placenta, raising concerns about their effects on fetal development. nih.gov

For female reproductive health, a systematic review identified moderate evidence of a positive association between phthalate exposure (specifically DEHP, Dibutyl Phthalate (DBP), and Diethyl Phthalate (DEP)) and preterm birth. nih.gov However, the evidence for associations with other outcomes like pubertal development, time to pregnancy, and spontaneous abortion was considered slight or indeterminate. nih.gov Some studies have found no association between phthalate exposure and precocious puberty. nih.gov

In terms of male reproductive health, epidemiological findings have been variable. foodpackagingforum.org The most consistent evidence points to an association between lower semen quality and exposure to DEHP and Di-n-butyl Phthalate (DBP). foodpackagingforum.org Associations with conditions like hypospadias and cryptorchidism have not been consistently supported by data. foodpackagingforum.org

Regarding developmental outcomes, prenatal exposure to certain phthalates has been explored in relation to neurodevelopment. However, a clear pattern of association has not been established. nih.govresearchgate.net Some studies have suggested links between prenatal DEHP metabolite exposure and altered play behaviors in boys. cpsc.gov

Table 2: Selected Epidemiological Findings on Phthalate Metabolites and Reproductive/Developmental Health

| Health Endpoint | Phthalate/Metabolite | Reported Association |

| Preterm Birth | DEHP, DBP, DEP metabolites | Moderate evidence of a positive association. nih.gov |

| Semen Quality | DEHP, DBP metabolites | Consistent evidence for an association with lower quality. foodpackagingforum.org |

| Pubertal Development | Various phthalate metabolites | Indeterminate or no association. nih.govnih.gov |

| Neurodevelopment | Various phthalate metabolites | No clear pattern of association. nih.govresearchgate.net |

Links to Respiratory and Immune System Health Indicators

Epidemiological studies have investigated the relationship between phthalate exposure and respiratory and immune system health, with some suggesting a possible link to allergic diseases. researchgate.net However, the evidence is often described as weak and inconsistent. nih.govresearchgate.net

Several studies have reported associations between phthalate exposure and an increased risk of respiratory conditions such as asthma, rhinitis, and eczema, particularly in children. researchgate.netnih.gov Phthalates are thought to potentially affect the development and function of the lungs and immune system. nih.govresearchgate.net Animal studies suggest that phthalates might act as adjuvants, enhancing the body's response to allergens. researchgate.net

Regarding the immune system, some research indicates that different types of phthalates may have varying effects. For instance, one study suggested that low molecular weight phthalates might be associated with immune enhancement, while high molecular weight phthalates could be linked to immune suppression. escholarship.org

Methodological Challenges and Confounding Factors in Epidemiological Studies

The interpretation of epidemiological findings on phthalate exposure is complicated by several methodological challenges and confounding factors. These issues can introduce bias and affect the validity of the results. nih.govcaspjim.com

One major challenge is exposure assessment. Phthalates are rapidly metabolized and excreted, meaning that a single urine sample may not accurately reflect long-term exposure. nih.gov This can lead to exposure misclassification. nih.gov

Confounding is another significant issue. caspjim.com Potential confounders in phthalate research include age, sex, socioeconomic status, lifestyle factors (such as diet and smoking), and exposure to other environmental chemicals. nih.govnih.gov If not properly accounted for, these factors can distort the observed association between phthalate exposure and a health outcome. caspjim.com

Furthermore, the possibility of co-exposure to multiple phthalates makes it difficult to isolate the health effects of a single compound. nih.gov The timing of exposure is also critical, as susceptibility to the effects of phthalates may be greater during specific developmental windows, such as pregnancy. nih.govmdpi.com Addressing these limitations is crucial for future epidemiological research to provide a clearer understanding of the health risks associated with phthalate exposure. nih.gov

Environmental Fate and Ecological Impact of Phthalates and Their Metabolites

Environmental Persistence and Biodegradation Potential of Phthalate (B1215562) Metabolites

While some phthalates can exhibit long half-lives under certain conditions, they are generally considered less persistent than other classes of organic pollutants because they are susceptible to microbial degradation. mdpi.comnih.gov The primary mechanism for the environmental breakdown of phthalate diesters is aerobic biodegradation, a process initiated by microorganisms. nih.govresearchgate.net

The degradation process begins with the hydrolysis of the parent phthalate diester (e.g., DBP) by microbial esterase enzymes into its corresponding monoester metabolite (e.g., mono-n-butyl phthalate, MBP) and an alcohol. nih.govnih.gov These primary metabolites, including various phthalic acid monoesters, are typically readily biodegradable. nih.gov This initial step is followed by further microbial attacks on the monoester. For instance, studies on DBP degradation have identified mono-butyl phthalate and phthalic acid as subsequent breakdown products. nih.gov The formation of oxidized secondary metabolites, such as mono(3-oxobutyl) phthalate, represents a further step in this biotransformation cascade before the aromatic ring is cleaved and the compound is fully mineralized. nih.gov

Numerous bacterial species have been identified that can degrade phthalates and their metabolites. The efficiency of this biodegradation can be influenced by environmental conditions and the specific microbial communities present. researchgate.netresearchgate.net For example, the half-life for the biodegradation of DBP by the bacterium Pseudomonas aeruginosa has been documented, demonstrating the potential for natural attenuation in contaminated environments. nih.gov However, the persistence of these compounds can be enhanced through sorption to soil and sediment organic matter, which can limit their availability to microorganisms. researchgate.net

Table 1: Examples of Microbial Degradation of Phthalate Esters

| Phthalate Ester | Microorganism | Degradation Findings | Source |

|---|---|---|---|

| Di-n-butyl phthalate (DBP) | Pseudomonas sp. YJB6 | Complete degradation of 200 mg/L within 3 days. | researchgate.net |

| Di-n-butyl phthalate (DBP) | Pseudomonas aeruginosa | Biodegradation half-life of 3.60 days at an initial DBP concentration of 400 mg/L. | nih.gov |

| Di-isobutyl phthalate (DIBP) | Paenarthrobacter sp. PH1 | Degradation of 1 g/L within 24 hours in batch culture. | nih.gov |

| Diethyl phthalate (DEP) | Paenarthrobacter sp. PH1 | Degradation of 1 g/L within 48 hours in batch culture. | nih.gov |

Bioavailability and Biotransformation in Aquatic and Terrestrial Ecosystems